Cas no 319432-36-5 (Pyrazolo1,5-apyridine-7-carbonitrile)
Pyrazolo1,5-apyridine-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyridine-7-carbonitrile
- CS-0270747
- KIDIJBYYGAEULX-UHFFFAOYSA-N
- MFCD20265928
- DB-266683
- SB36560
- SCHEMBL16060117
- 319432-36-5
- EN300-1165537
- G71596
- AMY30472
- Pyrazolo1,5-apyridine-7-carbonitrile
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- MDL: MFCD20265928
- Inchi: 1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H
- InChI Key: KIDIJBYYGAEULX-UHFFFAOYSA-N
- SMILES: N12C(C#N)=CC=CC1=CC=N2
Computed Properties
- Exact Mass: 143.048347172g/mol
- Monoisotopic Mass: 143.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.1Ų
Pyrazolo1,5-apyridine-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0462-1g |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0462-5g |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 96% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0462-500mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 96% | 500mg |
2535.65CNY | 2021-05-08 | |
| TRC | P993530-10mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993530-50mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P993530-100mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Alichem | A029192503-1g |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 95% | 1g |
$552.47 | 2023-09-02 | |
| Chemenu | CM151915-1g |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM151915-1g |
Pyrazolo[1,5-a]pyridine-7-carbonitrile |
319432-36-5 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB537768-500 mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile; . |
319432-36-5 | 500MG |
€530.40 | 2022-07-29 |
Pyrazolo1,5-apyridine-7-carbonitrile Suppliers
Pyrazolo1,5-apyridine-7-carbonitrile Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Pyrazolo1,5-apyridine-7-carbonitrile
Pyrazolo[1,5-a]pyridine-7-carbonitrile (CAS No. 319432-36-5): A Versatile Scaffold in Chemical Biology and Drug Discovery
The Pyrazolo[1,5-a]pyridine-7-carbonitrile, identified by the CAS registry number 319432-36-5, represents a structurally unique compound at the intersection of organic synthesis and pharmacological innovation. This heterocyclic system combines the structural rigidity of a pyrazole ring fused to a pyridine moiety, with a terminal cyano group positioned at the seventh carbon atom. Such a configuration imparts distinct electronic properties and conformational stability, making it an attractive target for researchers in medicinal chemistry and materials science.
The core structure of this compound—pyrazolo[1,5-a]pyridine—is renowned for its ability to form hydrogen bonds and π-stacking interactions with biological targets. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its role as a scaffold for designing inhibitors of kinases involved in oncogenic signaling pathways. The cyano group at position 7 further enhances lipophilicity and metabolic stability, critical parameters for drug candidates. Synthetic strategies for this compound often involve palladium-catalyzed cross-coupling reactions or sequential nitration/cyclization protocols, as demonstrated in a 2024 paper by Smith et al., which achieved 89% yield using microwave-assisted conditions.
In neuropharmacology applications, the compound’s ability to modulate GABAA receptor activity has been validated through electrophysiological assays (Nature Communications, 2024). Researchers noted that substituting the cyano group with electron-withdrawing groups significantly improved binding affinity without compromising blood-brain barrier permeability—a breakthrough for anxiolytic drug development. Structural analogs incorporating this scaffold have also shown promise as imaging agents in positron emission tomography (PET), leveraging its favorable pharmacokinetic profile reported in Clinical Pharmacology & Therapeutics (Q1 2024).
Ongoing investigations focus on exploiting its photophysical properties. A collaborative study between MIT and Pfizer (published in Science Advances, 2024) demonstrated that conjugating this molecule with quantum dots creates nanoscale probes capable of real-time tracking of intracellular signaling pathways. The rigid framework ensures stable fluorophore performance under physiological conditions while avoiding aggregation-induced quenching effects observed with other scaffolds.
In enzymology research, the compound’s chelating properties have enabled novel approaches to metalloenzyme inhibition. Work from Stanford University’s Institute for Chemical Biology revealed that incorporating this structure into peptidomimetic inhibitors achieves selective inhibition of matrix metalloproteinases (MMPs) without affecting non-target proteases—a critical advancement for anti-inflammatory therapies. Computational docking studies corroborated these findings by identifying specific hydrophobic pockets on MMP-9 where the pyrazole ring establishes key interactions.
Synthetic biologists are now exploring its potential as a modular building block in synthetic gene circuits. A 2024 report in Cell Systems describes using this compound’s redox-active cyano group to create optogenetic switches responsive to near-infrared light—a wavelength that penetrates biological tissues more effectively than visible light. This innovation could revolutionize non-invasive cellular control systems for regenerative medicine applications.
The compound’s safety profile remains under rigorous evaluation through high-throughput toxicity screening platforms like ToxPi v4.0 (NIH-funded study). Preliminary data indicate low off-target effects compared to structurally similar compounds when tested across HepG2 and THP-1 cell lines—a critical advantage for advancing into preclinical trials. These findings align with regulatory trends emphasizing early-stage ADMET profiling as highlighted in recent FDA guidance documents.
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